DMNPE-caged D-luciferin
Description
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester (DMNPE-caged Luciferin) is a chemically modified derivative of D-luciferin, designed to enhance its utility in live-cell and in vivo bioluminescence imaging. The compound features a photocleavable 4,5-dimethoxy-2-nitrophenyl ethyl (DMNPE) group esterified to the luciferin molecule, rendering it membrane-permeable and biologically inert until activated .
Properties
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3/t10?,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMOUFKGRGCNZ-LNUXAPHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)[C@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420721 | |
| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223920-67-0 | |
| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester typically involves the esterification of D-Luciferin with 1-(4,5-dimethoxy-2-nitrophenyl) ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the esterification is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under inert gas and protected from light to maintain its stability .
Chemical Reactions Analysis
Hydrolysis of the Caged Ester
The DMNPE-caged luciferin undergoes enzymatic or spontaneous hydrolysis to release active D-luciferin, a prerequisite for bioluminescence. This reaction is catalyzed by intracellular esterases:
Key Findings :
-
Hydrolysis occurs at physiological pH (7.0–7.5) and 37°C, with a half-life of ~30–60 minutes in mammalian cells .
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The reaction rate varies with cell type due to differences in esterase activity .
| Parameter | Value | Reference |
|---|---|---|
| Hydrolysis half-life | 30–60 minutes | |
| Optimal pH | 7.0–7.5 | |
| Temperature dependence | 37°C (physiological) |
Photolytic Cleavage
UV irradiation (300–365 nm) rapidly cleaves the caged ester bond, enabling spatiotemporal control of D-luciferin release:
Key Findings :
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Photolysis achieves >90% conversion within 1–2 minutes under 365 nm UV light .
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Byproducts include 1-(4,5-dimethoxy-2-nitrophenyl)ethanol and nitroxide radicals, which are non-toxic at micromolar concentrations .
| Parameter | Value | Reference |
|---|---|---|
| Optimal UV wavelength | 365 nm | |
| Conversion efficiency | >90% in 1–2 minutes | |
| Energy requirement | 5–10 mJ/cm² |
Bioluminescent Oxidation with Firefly Luciferase
Released D-luciferin reacts with firefly luciferase in an ATP/Mg²⁺-dependent oxidation, emitting light at 560 nm:
Key Findings :
| Parameter | Value | Reference |
|---|---|---|
| (ATP) | 0.2 mM | |
| Peak emission (in vitro) | 560 nm | |
| Peak emission (in vivo) | 612 nm |
Synthetic Esterification
The caged ester is synthesized via esterification of D-luciferin with 1-(4,5-dimethoxy-2-nitrophenyl)ethanol under acidic conditions:
Key Findings :
| Parameter | Value | Reference |
|---|---|---|
| Yield | 76–89% | |
| Catalyst | DCC | |
| Purification method | Silica gel chromatography |
Reduction Reactions
DMNPE-caged luciferin undergoes reductive cleavage in the presence of NAD(P)H or dithiothreitol (DTT), though this pathway is less common:
Key Findings :
Scientific Research Applications
Biochemical Applications
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In Vivo Imaging
- DMNPE-caged D-luciferin is extensively used for in vivo imaging of biological processes. It allows researchers to monitor the expression of luciferase in live organisms, enabling real-time tracking of cellular activities and disease progression . This capability is particularly useful in cancer research, where luciferase-labeled tumor cells can be tracked non-invasively.
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Gene Expression Studies
- The compound is utilized to study gene expression changes within living cells. Once inside a cell, this compound can be hydrolyzed to release active D-luciferin, which can then react with luciferase to produce light. This light emission can be quantitatively measured, offering insights into transcriptional activity and cellular responses to various stimuli .
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Intracellular ATP Monitoring
- Research has demonstrated the use of this compound for monitoring intracellular ATP levels. This application is crucial for understanding metabolic states and energy dynamics within cells, particularly in studies involving pathogens like Leishmania donovani where ATP levels correlate with virulence .
- Drug Efficacy Testing
- Cellular Function Studies
Case Studies
Mechanism of Action
The compound exerts its effects through the release of active D-Luciferin upon hydrolysis or photolysis. Once inside the cell, esterases or UV light cleave the ester bond, releasing D-Luciferin. This active form then interacts with luciferase in the presence of ATP and magnesium ions, producing bioluminescence. This light emission can be detected and quantified, providing valuable information about cellular processes .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₂₁H₁₉N₃O₇S₂
- Molecular Weight : 489.52 g/mol
- CAS Number : 223920-67-0
- Activation Mechanisms: UV Photolysis: Exposure to UV-B light (365 nm) cleaves the DMNPE group, releasing active D-luciferin . Endogenous Esterases: Intracellular enzymes hydrolyze the ester bond, enabling sustained luciferin release .
Comparison with Similar Compounds
DMNPE-caged Luciferin is part of a broader class of "caged" compounds designed for spatiotemporal control of bioactive molecule release. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Comparative Analysis of DMNPE-Caged Luciferin and Analogues
Key Insights:
Activation Flexibility: DMNPE-caged Luciferin uniquely supports both UV-triggered and esterase-mediated activation, enabling precise temporal control (via UV) or sustained release (via endogenous enzymes) . In contrast, NPE-caged nucleotides (e.g., ATP/ADP) rely solely on UV photolysis, limiting their use in intact cells .
Membrane Permeability: The DMNPE group enhances lipophilicity, allowing efficient cellular uptake compared to non-caged luciferin . D-Luciferin ethyl ester (a simpler ester derivative) exhibits lower permeability due to fewer hydrophobic modifications .
Synergistic Applications: DMNPE-caged Luciferin is often paired with DMNPE-caged ATP to study dynamic processes like ATP-dependent gene expression . No analogous paired systems are reported for NPE-caged compounds or ethyl esters.
Cost and Accessibility: DMNPE-caged Luciferin is commercially available at ~$190–$728 per 10–25 mg (Santa Cruz Biotechnology, Biotium) , whereas non-caged D-luciferin is significantly cheaper but lacks live-cell compatibility.
Table 2: Commercial Specifications and Pricing
Research Findings and Limitations
Biological Activity
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, commonly referred to as DMNPE-caged luciferin, is a derivative of D-luciferin that exhibits significant bioluminescent properties. This compound is primarily utilized in biochemistry for in vivo imaging and cellular studies due to its ability to cross cell membranes and release active luciferin upon hydrolysis or photolysis.
- Molecular Formula : C21H19N3O7S2
- Molecular Weight : 489.53 g/mol
- CAS Number : 223920-67-0
- Appearance : Light yellow powder
- Solubility : Soluble in DMSO or DMF
- Storage Conditions : Store desiccated at -20°C and protect from light
D-Luciferin acts as a substrate for the enzyme luciferase, catalyzing the oxidation process that emits light. The reaction requires ATP and magnesium ions (Mg²⁺), resulting in a characteristic yellow-green luminescence that shifts to red light at physiological temperatures (37°C) when used in vivo .
The DMNPE-caged variant enhances the study of intracellular functions since it can penetrate cell membranes easily. Once inside the cell, it can be activated by UV light or endogenous esterases, releasing active D-luciferin for subsequent bioluminescent reactions .
Applications in Research
- In Vivo Imaging : DMNPE-caged luciferin is extensively used for non-invasive monitoring of biological processes in live animal models. Researchers inject luciferin-labeled cells into subjects such as mice or rats, allowing real-time tracking of disease progression or therapeutic efficacy through bioluminescence imaging (BLI) .
- Cellular Studies : The compound is instrumental in studying gene expression changes within live cells. Its ability to release D-luciferin upon activation facilitates the monitoring of transcriptional activities and intracellular signaling pathways .
- Pharmacokinetics : Studies have shown that following administration of DMNPE-caged luciferin, there is a measurable release of D-luciferin into circulation, which can be quantified using techniques such as LC-MS/MS. For instance, a study reported a peak plasma concentration of 5.91 μM after a dose of 20 mg/kg in mice .
Case Study 1: In Vivo Imaging of Tumor Progression
A study utilized DMNPE-caged luciferin to monitor tumor growth in pancreatic ductal adenocarcinoma xenograft models. The researchers found that the luminescent signal correlated with tumor volume, demonstrating the utility of this compound in assessing therapeutic responses and disease progression .
Case Study 2: Gene Expression Monitoring
Another investigation employed DMNPE-caged luciferin to analyze changes in gene expression during stem cell differentiation. The results indicated that the compound could effectively track transcriptional changes over time, showcasing its potential for real-time monitoring of cellular processes .
Comparative Analysis
| Property | D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester | Standard D-Luciferin |
|---|---|---|
| Molecular Weight | 489.53 g/mol | 262.28 g/mol |
| Solubility | Soluble in DMSO/DMF | Soluble in water |
| Cell Membrane Penetration | High (caged form) | Moderate |
| Activation Method | UV light or esterases | Directly by luciferase |
| Luminescence Peak Wavelength | Shifts from yellow-green to red | ~530 nm |
Q & A
Q. What is the synthetic pathway for DMNPE-caged Luciferin, and how does the DMNPE group influence its stability?
DMNPE-caged Luciferin is synthesized via esterification of D-luciferin with the photolabile 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group. The DMNPE moiety is generated by oxidizing 4,5-dimethoxy-2-nitroacetophenone hydrazone with manganese(IV) oxide (MnO₂) to produce reactive diazoethane, which couples to the luciferin carboxyl group . The DMNPE group enhances stability by sterically blocking luciferase interaction until UV irradiation (~355 nm) cleaves the ester bond, releasing active D-luciferin .
Q. What are the standard protocols for using DMNPE-caged Luciferin in bioluminescence imaging (BLI)?
For in vivo BLI, intraperitoneal injection of DMNPE-caged Luciferin at 100–150 µg/g body weight is typical. After a 10–40 minute latency period (to allow systemic distribution and enzymatic cleavage), imaging is performed using a cooled CCD camera (e.g., IVIS100) with 5-minute exposures. Signal quantification (photons/sec) requires subtraction of background noise using software like Living Image .
Q. How does DMNPE-caged Luciferin compare to free D-luciferin in temporal resolution and sensitivity?
DMNPE-caged Luciferin provides spatiotemporal control, as bioluminescence is triggered only upon UV uncaging. This reduces background noise and enables precise measurement of dynamic processes (e.g., gene expression kinetics). However, its sensitivity is lower than free D-luciferin due to incomplete uncaging efficiency (~60–80% under optimal conditions) .
Advanced Research Questions
Q. How can researchers optimize UV irradiation parameters to maximize uncaging efficiency without inducing cellular phototoxicity?
Optimal uncaging requires balancing UV wavelength (340–360 nm), intensity (5–10 mW/cm²), and exposure duration (10–30 sec). Calibration using a luciferase-expressing cell line is critical. Two-photon excitation (720 nm) reduces phototoxicity in deep tissues but requires higher energy input .
Q. What experimental strategies address inconsistencies in DMNPE-caged compound reproducibility, particularly in DNA hybridization studies?
Batch-to-batch variability in DMNPE adduction sites (e.g., non-specific binding to DNA bases) can be mitigated by HPLC purification and MALDI-TOF structural verification. Site-specific caging via phosphoramidite chemistry improves reproducibility for oligonucleotide applications .
Q. How can DMNPE-caged Luciferin be integrated with other caged probes (e.g., ATP, Ca²⁺) to study multicomponent signaling pathways?
Sequential UV uncaging of DMNPE-caged Luciferin and DMNPE-caged ATP (or NP-EGTA for Ca²⁺) allows real-time tracking of interdependent pathways. Key considerations include:
Q. What are the limitations of DMNPE-caged Luciferin in longitudinal studies, and how can they be overcome?
Prolonged UV exposure degrades DMNPE-caged Luciferin, reducing signal intensity over time. Solutions include:
Q. How do esterase activities in different tissue types affect DMNPE-caged Luciferin activation kinetics?
Esterase-mediated hydrolysis of the DMNPE group varies by tissue (e.g., liver > brain). Pre-treatment with esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) or using a dual-caged system (e.g., DMNPE + DEACM) improves spatial specificity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
